molecular formula C16H13NO4 B5543698 3-nitrophenyl 2-phenylcyclopropanecarboxylate

3-nitrophenyl 2-phenylcyclopropanecarboxylate

Cat. No.: B5543698
M. Wt: 283.28 g/mol
InChI Key: FFVUCQIKJLGTJL-UHFFFAOYSA-N
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Description

3-nitrophenyl 2-phenylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C16H13NO4 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.08445790 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Cadogan Cyclizations

A study by Nykaza et al. (2018) highlights the use of small-ring phosphacycloalkanes in catalyzing intramolecular C-N bond-forming heterocyclization of o-nitrobiaryl and -styrenyl derivatives, which includes 3-nitrophenyl 2-phenylcyclopropanecarboxylate. This process facilitates the scalable access to diverse carbazole and indole compounds under operationally simple conditions. The study provides insights into the mechanistic aspects of the reaction, indicating the involvement of catalytic PIII/PV═O cycling (Nykaza et al., 2018).

Ring-Opening Reactions with Amine Nucleophiles

Lifchits and Charette (2008) describe the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates, including derivatives of this compound, with amine nucleophiles. This reaction preserves the enantiomeric purity and has applications in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Homologation and Synthesis of Tryptophan Precursors

Tanaka et al. (1989) conducted a study on the homologation of the side chain of 2-nitrotoluene, which is structurally related to this compound. This research outlines the synthesis of potent tryptophan precursors and useful indole derivatives, showcasing the potential of nitrophenyl compounds in the development of amino acid derivatives (Tanaka, Yasuo, & Torii, 1989).

Application in Photoinduced Electron-Transfer Systems

Fasani et al. (2006) studied the photochemistry of nitrophenyldihydropyridines, closely related to 3-nitrophenyl compounds. Their research highlights the intramolecular electron transfer in these compounds, providing insights into their potential use in designing new photoinduced electron-transfer systems, which could have applications in photodynamic therapy or photocatalysis (Fasani, Fagnoni, Dondi, & Albini, 2006).

Mechanism of Action

The mechanism of action of compounds similar to “3-nitrophenyl 2-phenylcyclopropanecarboxylate” has been investigated . For example, the anti-T. cruzi effect can be assigned through some structural aspects of the chalcone as the nitro group (NO2) is present, which can be enzymatically reduced forming a nitro radical .

Safety and Hazards

The safety and hazards of compounds similar to “3-nitrophenyl 2-phenylcyclopropanecarboxylate” can be evaluated . For instance, 2-Nitrophenyl β-D-galactopyranoside is not considered a hazardous substance according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research involving compounds similar to “3-nitrophenyl 2-phenylcyclopropanecarboxylate” are promising . For instance, the use of light to achieve spatiotemporal control over polymerizations could expand their applicability to a variety of areas, including 3D printing and photolithography .

Properties

IUPAC Name

(3-nitrophenyl) 2-phenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-16(15-10-14(15)11-5-2-1-3-6-11)21-13-8-4-7-12(9-13)17(19)20/h1-9,14-15H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVUCQIKJLGTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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